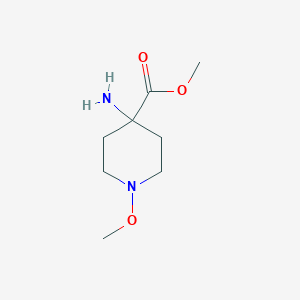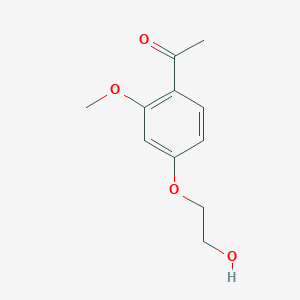
4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of a hydroxyethoxy group and a methoxy group attached to the acetophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone typically involves the reaction of 2’-methoxyacetophenone with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
In industrial settings, the production of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone may involve large-scale batch or continuous processes. The use of advanced techniques such as column chromatography and recrystallization helps in purifying the final product. The industrial production methods are designed to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of acetophenone, such as hydroxyacetophenones, methoxyacetophenones, and substituted acetophenones .
Applications De Recherche Scientifique
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers and oligomers, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
- 4-Hydroxycoumarin
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is unique due to its specific functional groups, which confer distinct properties such as enhanced solubility and reactivity. Its ability to act as a photoinitiator under visible light conditions sets it apart from other similar compounds that may require UV light for activation .
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-[4-(2-hydroxyethoxy)-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-3-9(15-6-5-12)7-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
SKGKWENLKBHTLF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OCCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


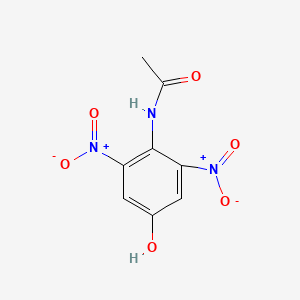
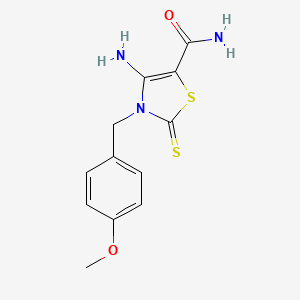

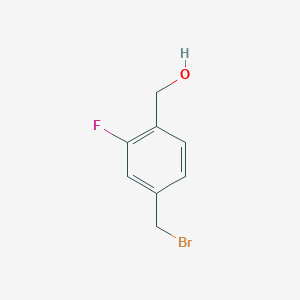
![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
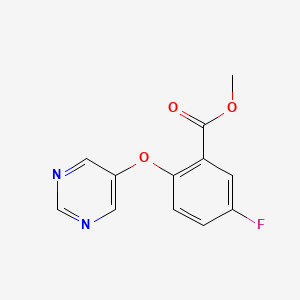
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)


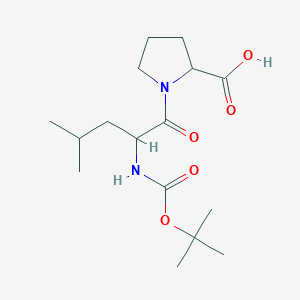
![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
